Methyl 2-bromo-5-(chlorosulfonyl)benzoate
Description
Contextualization within Halogenated and Sulfonated Aromatic Esters
Halogenated and sulfonated aromatic esters are classes of organic compounds that play a crucial role in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The presence of a halogen, such as bromine, introduces a site for various cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The sulfonyl chloride group is a highly reactive functional group that readily undergoes nucleophilic substitution reactions, most commonly with amines to form stable sulfonamides.
The combination of these features in a single molecule, as seen in Methyl 2-bromo-5-(chlorosulfonyl)benzoate, provides chemists with a powerful tool for constructing complex molecular architectures. The ester group can also be hydrolyzed to a carboxylic acid, offering another point of modification.
Significance of Multifunctionalized Benzoate (B1203000) Derivatives as Synthetic Scaffolds
Multifunctionalized benzoate derivatives, like the subject of this article, serve as excellent synthetic scaffolds. A scaffold in medicinal chemistry refers to a core molecular structure to which various functional groups can be attached to create a library of related compounds. These compounds can then be screened for biological activity.
The three distinct functional groups of this compound can be reacted sequentially and selectively. For instance, the highly reactive chlorosulfonyl group can be reacted first with an amine, leaving the bromo and ester groups untouched for subsequent transformations. This controlled, stepwise modification is a key advantage in the synthesis of complex target molecules.
Overview of Research Trajectories for this compound and Related Congeners
While specific research focused solely on this compound is not extensively documented in publicly available literature, its structural motifs point to clear research trajectories based on the well-established chemistry of its functional groups and the applications of analogous compounds.
Synthesis of Sulfonamide Derivatives: The most direct application of this compound is in the synthesis of novel sulfonamides. The chlorosulfonyl group readily reacts with primary and secondary amines to form sulfonamide linkages, a common functional group in many pharmaceutical agents. A related compound, 2-bromo-5-chlorosulfonylbenzoic acid, has been used to synthesize a variety of piperidine-containing sulfonamides. google.com This suggests that this compound is a prime candidate for creating diverse libraries of sulfonamide-containing esters.
Precursor for Benzothiazine Derivatives: The structural framework of this compound is highly suggestive of its use as a precursor for benzothiazine derivatives. Benzothiazines are a class of heterocyclic compounds with a wide range of biological activities. Research on a related compound, methyl-2-(chlorosulfonyl)benzoate, has shown its utility in the synthesis of 1,2-benzothiazine analogues, which have been investigated as potential treatments for hypertension. beilstein-journals.org The presence of the bromine atom on this compound offers an additional site for modification, potentially leading to the development of new benzothiazine-based therapeutics.
Potential Role in SGLT2 Inhibitor Synthesis: The development of sodium-glucose cotransporter 2 (SGLT2) inhibitors for the treatment of type 2 diabetes is an active area of pharmaceutical research. Many SGLT2 inhibitors feature a complex polycyclic structure, and their synthesis often relies on multifunctional building blocks. While direct evidence is not available, the brominated and sulfonated benzoate structure of this compound makes it a plausible intermediate for the synthesis of novel SGLT2 inhibitor candidates.
| Functional Group | Potential Reactions | Resulting Structure |
|---|---|---|
| Chlorosulfonyl (-SO₂Cl) | Reaction with amines (R-NH₂) | Sulfonamide (-SO₂NH-R) |
| Bromo (-Br) | Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) | Biaryl or arylamine derivatives |
| Methyl Ester (-COOCH₃) | Hydrolysis (e.g., with NaOH) | Carboxylic acid (-COOH) |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromo-5-chlorosulfonylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO4S/c1-14-8(11)6-4-5(15(10,12)13)2-3-7(6)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKLAUKULKOFHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924867-87-8 | |
| Record name | methyl 2-bromo-5-(chlorosulfonyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl 2 Bromo 5 Chlorosulfonyl Benzoate
Strategies for Regioselective Bromination of Benzoate (B1203000) Esters
The introduction of a bromine atom at the 2-position of a methyl benzoate framework is a critical step in the synthesis of the target molecule. Standard electrophilic bromination of methyl benzoate typically yields the meta-substituted product due to the deactivating and meta-directing nature of the ester group. organic-chemistry.orgwordpress.com Therefore, alternative strategies are required to achieve the desired ortho-bromination.
Electrophilic Aromatic Bromination Approaches
Electrophilic aromatic substitution is a cornerstone of arene functionalization. In the context of methyl benzoate, the ester group deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. This is due to the electron-withdrawing nature of the carbonyl group, which destabilizes the arenium ion intermediates formed during ortho and para attack. aklectures.com Consequently, direct bromination of methyl benzoate with bromine and a Lewis acid catalyst, such as ferric bromide, predominantly affords methyl 3-bromobenzoate. wordpress.com
Overcoming this inherent regioselectivity to favor the ortho product via electrophilic substitution is challenging. While some methods explore kinetic versus thermodynamic control or the use of specialized catalysts, achieving high yields of the ortho-isomer through this approach remains a significant hurdle. nih.gov
Directed Ortho-Metalation and Halogenation
Directed ortho-metalation (DoM) has emerged as a powerful and highly regioselective strategy for the functionalization of aromatic compounds at the position ortho to a directing metalation group (DMG). wikipedia.org The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent, facilitating deprotonation of the adjacent ortho-proton. The resulting aryllithium species can then be quenched with an electrophile, such as a bromine source, to install the desired substituent with high precision.
While the ester group of methyl benzoate is not a classical strong DMG for ortho-lithiation due to its susceptibility to nucleophilic attack by the organolithium reagent, related directing groups such as amides and carbamates are highly effective. uwindsor.ca A potential strategy for the ortho-bromination of a benzoate ester could involve the use of a precursor with a more potent DMG, which is later converted to the methyl ester. Alternatively, the development of milder lithiation conditions or the use of alternative organometallic reagents could enable the direct ortho-metalation of the benzoate ester itself. Palladium-catalyzed C-H activation has also been shown to be effective for the ortho-halogenation of substrates bearing directing groups, including derivatives of benzoic acids, offering another avenue for regioselective bromination. acs.org
Below is a table summarizing the general outcomes of different bromination strategies for benzoate esters:
| Strategy | Reagents/Catalyst | Typical Product(s) | Regioselectivity | Challenges |
| Electrophilic Bromination | Br₂, FeBr₃ | Methyl 3-bromobenzoate | Meta | Overcoming the inherent meta-directing effect of the ester group. |
| Directed Ortho-Metalation | 1. Organolithium reagent2. Bromine source | Methyl 2-bromobenzoate (B1222928) | Ortho | Potential for nucleophilic attack on the ester carbonyl by the organolithium reagent. |
| Palladium-Catalyzed C-H Activation | Pd catalyst, oxidant, bromine source | Methyl 2-bromobenzoate | Ortho | Requires a suitable directing group and optimization of catalytic conditions. |
Techniques for Site-Specific Chlorosulfonylation
The introduction of the chlorosulfonyl group at the 5-position of the methyl 2-bromobenzoate intermediate is the subsequent key transformation. This requires a regioselective method that directs the sulfonyl chloride moiety to the desired position.
Direct Sulfonylation with Chlorosulfonic Acid
Direct electrophilic substitution using chlorosulfonic acid is a common method for the synthesis of aryl sulfonyl chlorides. pageplace.de In the case of methyl 2-bromobenzoate, the existing substituents will direct the incoming chlorosulfonyl group. The bromine atom is a deactivating but ortho-, para-directing group, while the methyl ester is a deactivating, meta-directing group. The combined directing effects would favor substitution at the 5-position, which is para to the bromine and meta to the ester group.
Indeed, the synthesis of the closely related 2-bromo-5-chlorosulfonylbenzoic acid has been reported by the direct reaction of o-bromobenzoic acid with chlorosulfonic acid. This precedent strongly suggests that the direct chlorosulfonylation of methyl 2-bromobenzoate would proceed with the desired regioselectivity to yield Methyl 2-bromo-5-(chlorosulfonyl)benzoate.
A representative reaction is shown in the table below:
| Starting Material | Reagent | Conditions | Product |
| o-Bromobenzoic acid | Chlorosulfonic acid | Not specified | 2-Bromo-5-chlorosulfonylbenzoic acid |
Diazotization-Sulfonylation Protocols for Amino Precursors
An alternative and versatile method for the introduction of a sulfonyl chloride group onto an aromatic ring is through the diazotization of an aromatic amine, followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source, often referred to as a Sandmeyer-type reaction. researchgate.net This approach would involve the synthesis of a methyl 5-amino-2-bromobenzoate precursor. This precursor can be prepared from methyl 2-amino-5-bromobenzoate, a commercially available compound. nih.gov
The amino group is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) or copper(II) chloride catalyst to furnish the desired aryl sulfonyl chloride. acs.org This method is particularly useful for substrates that may not be compatible with the harsh conditions of direct chlorosulfonylation.
Green Chemistry Considerations in Sulfonyl Chloride Synthesis
Traditional methods for the synthesis of sulfonyl chlorides, particularly those involving chlorosulfonic acid or thionyl chloride, often raise environmental and safety concerns due to the corrosive and hazardous nature of the reagents and the generation of acidic waste streams. researchgate.net In recent years, significant efforts have been directed towards developing more environmentally benign alternatives.
For diazotization-sulfonylation protocols, greener approaches include the use of aqueous reaction media, which minimizes the use of volatile organic solvents. researchgate.net Photocatalytic methods have also been developed for the synthesis of sulfonyl chlorides from diazonium salts, operating under mild conditions with low catalyst loadings. acs.org Other innovative approaches focus on replacing traditional chlorinating agents. For instance, methods utilizing N-chlorosuccinimide (NCS) in conjunction with S-alkylisothiourea salts offer a safer and more sustainable route to sulfonyl chlorides, with the potential to recycle the succinimide (B58015) byproduct. organic-chemistry.org The use of bleach (sodium hypochlorite) as an oxidant in the synthesis of sulfonyl chlorides from S-alkyl isothiourea salts also represents a cleaner and more economical alternative. organic-chemistry.org
The following table summarizes some greener alternatives in sulfonyl chloride synthesis:
| Green Approach | Key Features | Advantages |
| Aqueous Diazotization-Sulfonylation | Use of water as the primary solvent. researchgate.net | Reduced use of volatile organic compounds, improved safety. |
| Photocatalytic Sulfonylation | Visible-light photocatalysis with low catalyst loading. acs.org | Mild reaction conditions (room temperature), high functional group tolerance. |
| NCS-mediated Synthesis | Use of N-chlorosuccinimide as a chlorinating agent. organic-chemistry.org | Avoids hazardous chlorine gas, potential for byproduct recycling. |
| Bleach-mediated Oxidation | Use of sodium hypochlorite (B82951) as an oxidant. organic-chemistry.org | Inexpensive, environmentally friendly oxidant. |
Integrated Synthetic Routes and Cascade Methodologies for this compound
One-Pot and Sequential Transformations
One-pot synthesis is a valuable strategy where reactants are subjected to successive chemical reactions in a single reactor. This avoids the lengthy process of isolating and purifying intermediate compounds, which can lead to significant time and resource savings. For the synthesis of this compound, a potential one-pot approach could involve the sequential addition of reagents to a starting material like a substituted aminobenzoate. For instance, a process could begin with the diazotization of an aminobenzoic acid derivative, followed by a Sandmeyer-type reaction to introduce the bromo group, and subsequently, a chlorosulfonylation reaction, all within the same reaction vessel.
Cascade reactions, where multiple bond-forming events occur sequentially without changing the reaction conditions or adding new reagents, also represent an advanced synthetic strategy. A cascade approach for the target molecule could be initiated from gem-dibromoalkenes reacting with arylsulfonyl methyl isocyanides, which can act as both a sulfonyl source and a 1,3-dipolar reagent, leading to complex heterocyclic structures in a single transformation. nih.gov
| Starting Material | Key Transformations | Reagents | Product |
| 5-bromo-2-aminobenzoic acid derivative | Diazotization, Chlorosulfonylation, Esterification | NaNO₂, HCl, SO₂, CuCl₂, SOCl₂, Methanol | This compound |
| gem-dibromoalkene | Sulfonylation, [2+3]-cycloaddition | Arylsulfonyl methyl isocyanide, Cs₂CO₃ | 3-aryl-2,4-disulfonyl-1H-pyrrole nih.gov |
Continuous-Flow Synthesis Approaches for Enhanced Efficiency and Safety
Continuous-flow synthesis has emerged as a superior alternative to traditional batch processing for many chemical reactions, particularly those that are highly exothermic or involve hazardous reagents. rsc.orgrsc.org The synthesis of sulfonyl chlorides, including this compound, often involves such challenging conditions. mdpi.comnih.gov
Flow chemistry utilizes microreactors with small internal volumes, which offer a large surface-area-to-volume ratio. researchgate.net This characteristic allows for excellent control over reaction parameters like temperature and mixing, leading to improved safety, higher yields, and better product quality. rsc.orgmdpi.com For instance, the chlorosulfonylation of diazonium salts generated in situ can be performed under mild, acid-free conditions in a continuous-flow setup, enhancing safety and scalability. africacommons.net This methodology has been successfully applied to the synthesis of various arylsulfonyl chlorides. africacommons.net A continuous two-step sequence can also be employed where a sulfenyl chloride is formed and then trapped, a process that benefits from the superior control offered by a continuous mesoscale system. nih.gov
The benefits of continuous-flow systems include:
Enhanced Safety: Minimizes the risks associated with highly exothermic reactions and hazardous reagents by using small reaction volumes. rsc.orgnih.gov
Improved Control: Precise control over temperature, pressure, and residence time leads to more consistent product quality. rsc.org
Increased Efficiency: Can lead to higher space-time yields compared to batch processes. mdpi.com
Scalability: Offers a more straightforward path to scaling up production. mdpi.com
Optimization of Reaction Conditions and Yields in Academic and Scaled Research
Optimizing reaction conditions is a critical aspect of synthesizing this compound to maximize yield and purity while ensuring a safe and cost-effective process. Key parameters that are typically optimized include temperature, reagent stoichiometry, and reaction time. mdpi.com
Design of Experiments (DOE) is a powerful statistical tool used to systematically investigate the effects of multiple variables on a reaction's outcome. mdpi.comnih.gov For chlorosulfonylation reactions, critical parameters often include the equivalents of the chlorosulfonating agent (e.g., chlorosulfonic acid) and the reaction temperature. mdpi.com Finding the optimal balance is crucial; for example, while increasing the equivalents of chlorosulfonic acid can improve the isolated yield, it can also lead to the formation of impurities. mdpi.com
In scaled research and industrial applications, the focus shifts to not only yield but also process safety, cost-effectiveness, and environmental impact. nih.gov For instance, utilizing an organic co-solvent during precipitation can lower the freezing point and reduce the amount of water needed for isolation, thereby improving green chemistry metrics. mdpi.com
| Parameter | Typical Range/Condition | Impact on Yield and Purity |
| Temperature | 0 °C to reflux | Affects reaction rate and selectivity; lower temperatures can minimize side reactions. mdpi.com |
| Reagent Equivalents | 1 to 5 equivalents | Higher equivalents can drive the reaction to completion but may increase impurity formation. mdpi.com |
| Reaction Time | 1 to 48 hours | Sufficient time is needed for completion, but prolonged times can lead to product degradation. researchgate.net |
| Solvent | Dichloromethane, Acetonitrile (B52724) | Can influence reaction rate and solubility of reactants and products. researchgate.netnih.gov |
Purity Assessment and Isolation Techniques in Preparative Synthesis
The isolation and purification of this compound are essential steps to ensure the final product meets the required quality standards. The choice of technique depends on the physical state of the product and the nature of the impurities.
Common isolation methods include precipitation by quenching the reaction mixture with cold water, followed by filtration. acs.org The crude product can then be purified by recrystallization from a suitable solvent or solvent mixture to obtain a crystalline solid with high purity. chemicalbook.com For liquid products or those that are difficult to crystallize, extraction into an organic solvent followed by washing and drying is a standard procedure. nih.gov
The purity of the synthesized compound is typically assessed using a combination of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and can be used to identify and quantify impurities. researchgate.net
High-Performance Liquid Chromatography (HPLC): A sensitive technique for determining the purity of the product by separating it from byproducts and starting materials. mdpi.com
Mass Spectrometry (MS): Confirms the molecular weight of the desired compound. researchgate.net
Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity for solid compounds. researchgate.net
| Technique | Purpose | Typical Conditions/Reagents |
| Precipitation | Initial isolation of the crude product. | Quenching with cold water. acs.org |
| Recrystallization | Purification of solid products. | Solvents like chloroform/hexane or carbon tetrachloride. chemicalbook.comresearchgate.net |
| Extraction | Isolation and purification of liquid or soluble products. | Organic solvents like dichloromethane. nih.gov |
| Chromatography (GC/LC) | Purity assessment and separation of components. | Various stationary and mobile phases depending on the compound's properties. researchgate.net |
Chemical Reactivity and Derivatization of Methyl 2 Bromo 5 Chlorosulfonyl Benzoate
Transformations Involving the Chlorosulfonyl Group
The chlorosulfonyl group (-SO₂Cl) is a powerful electrophile and a key functional group for introducing sulfonamide, sulfonyl ester, and other sulfur-containing moieties.
The reaction of Methyl 2-bromo-5-(chlorosulfonyl)benzoate with primary or secondary amines, or with ammonia (B1221849), is a direct and efficient method for the synthesis of sulfonamides. This nucleophilic displacement reaction proceeds readily, typically in the presence of a base to neutralize the hydrochloric acid byproduct. The versatility of this reaction allows for the introduction of a wide variety of substituents, making it a cornerstone in the synthesis of compounds with potential biological activity. For instance, reacting the parent compound with ammonia yields the primary sulfonamide. google.com
| Amine Nucleophile | Product | Product Class |
|---|---|---|
| Ammonia (NH₃) | Methyl 2-bromo-5-(aminosulfonyl)benzoate | Primary Sulfonamide |
| Methylamine (CH₃NH₂) | Methyl 2-bromo-5-(N-methylsulfamoyl)benzoate | Secondary Sulfonamide |
| Dimethylamine ((CH₃)₂NH) | Methyl 2-bromo-5-(N,N-dimethylsulfamoyl)benzoate | Tertiary Sulfonamide |
| Aniline (C₆H₅NH₂) | Methyl 2-bromo-5-(N-phenylsulfamoyl)benzoate | N-Aryl Sulfonamide |
Sulfonyl esters can be prepared through the reaction of the chlorosulfonyl group with alcohols or phenols, often catalyzed by a non-nucleophilic base like pyridine. This transformation, analogous to sulfonamide formation, introduces an oxygen linkage to the sulfonyl group.
The synthesis of sulfones from sulfonyl chlorides is also a significant transformation. nih.gov While direct reaction with organometallic reagents can be complex, alternative methods such as the reaction with sulfinates can yield sulfones. Methyl sulfones, in particular, are common polar substituents found in agrochemicals and pharmaceuticals. nih.gov
| Reagent | Product | Product Class |
|---|---|---|
| Methanol (CH₃OH) / Base | Methyl 2-bromo-5-(methoxysulfonyl)benzoate | Sulfonyl Ester |
| Phenol (C₆H₅OH) / Base | Methyl 2-bromo-5-(phenoxysulfonyl)benzoate | Sulfonyl Ester |
| Sodium methanesulfinate (B1228633) (CH₃SO₂Na) | Methyl 2-bromo-5-(methylsulfonyl)benzoate | Sulfone |
| Benzene (B151609) (C₆H₆) / AlCl₃ (Friedel-Crafts) | Methyl 2-bromo-5-(phenylsulfonyl)benzoate | Sulfone |
The chlorosulfonyl group can be reduced to yield the corresponding thiol (mercaptan). This transformation typically requires strong reducing agents, such as zinc dust in the presence of an acid or treatment with triphenylphosphine (B44618) followed by hydrolysis. The resulting thiol is a versatile functional group that can undergo a variety of subsequent reactions, including alkylation and oxidation.
Alternatively, simple hydrolysis of the sulfonyl chloride group under aqueous conditions leads to the formation of the corresponding sulfonic acid. This reaction readily occurs due to the high reactivity of the sulfonyl chloride with water.
| Reagent/Condition | Product | Product Class |
|---|---|---|
| Zinc (Zn) / Acid (e.g., HCl) | Methyl 2-bromo-5-mercaptobenzoate | Thiol |
| Water (H₂O) | 2-Bromo-5-(sulfo)benzoic acid methyl ester | Sulfonic Acid |
The chlorine atom of the chlorosulfonyl group can be replaced by fluorine through a halogen exchange reaction (HALEX). This is commonly achieved by treating the sulfonyl chloride with a fluoride (B91410) salt, such as potassium fluoride (KF). rsc.org The resulting sulfonyl fluorides are often more stable and exhibit unique reactivity compared to their sulfonyl chloride counterparts, making them valuable in applications like chemical probe development. rsc.org
| Reagent | Solvent | Product |
|---|---|---|
| Potassium Fluoride (KF) | Tetrahydrofuran (THF) or Acetonitrile (B52724) | Methyl 2-bromo-5-(fluorosulfonyl)benzoate |
Palladium-Catalyzed Cross-Coupling Reactions at the Bromo Position
The carbon-bromine bond on the aromatic ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for constructing carbon-carbon and carbon-heteroatom bonds. rsc.org
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound (such as a boronic acid or boronic ester). nih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it highly suitable for the derivatization of complex molecules like this compound. nih.govrsc.org The reaction allows for the introduction of various aryl, heteroaryl, alkyl, and alkenyl groups at the bromo position, significantly expanding the molecular diversity achievable from this starting material. rsc.orgnih.gov
| Boronic Acid/Ester Partner | Typical Catalyst | Typical Base | Product |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃ or K₃PO₄ | Methyl 5-(chlorosulfonyl)-[1,1'-biphenyl]-2-carboxylate |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | Cs₂CO₃ or K₂CO₃ | Methyl 5'-(chlorosulfonyl)-4-methoxy-[1,1'-biphenyl]-2-carboxylate |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃ or K₃PO₄ | Methyl 2-bromo-5-(2-thienyl)benzoate |
| Methylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Methyl 5-(chlorosulfonyl)-2-methylbenzoate |
Sonogashira Coupling for Alkynylation
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.net The aryl bromide moiety of this compound is a suitable substrate for this transformation, allowing for the introduction of various alkynyl groups at the 2-position of the benzene ring.
The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the alkynylated product and regenerate the Pd(0) catalyst. While specific studies on this compound are not prevalent, the reaction conditions are well-established for a broad range of aryl bromides. nih.govresearchgate.net Mild, copper-free conditions have also been developed, which can be advantageous for sensitive substrates. chemrxiv.org
Table 1: Representative Conditions for Sonogashira Coupling of Aryl Bromides
| Catalyst / Ligand | Co-catalyst | Base | Solvent | Temperature | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp. | researchgate.net |
| [DTBNpP]Pd(crotyl)Cl | None | TMP | Acetonitrile | Room Temp. | nih.gov |
| Pd₂(dba)₃ / SPhos | CuI | K₃PO₄ | Dioxane | 100 °C | researchgate.net |
| Pd(PPh₃)₄ | CuI | Et₃N / i-Pr₂NH | Toluene | 60 °C | chemrxiv.org |
Note: This table presents generalized conditions and may require optimization for the specific substrate.
Heck and Negishi Coupling Methodologies
Heck Coupling
The Heck reaction facilitates the palladium-catalyzed coupling of aryl halides with alkenes to form substituted olefins. organic-chemistry.org This methodology can be applied to the bromo-substituent of this compound to introduce vinyl groups. The reaction typically employs a palladium catalyst, a base, and is often carried out at elevated temperatures. arkat-usa.org A significant advantage of the Heck reaction is its frequent high stereoselectivity, often favoring the formation of the trans isomer. organic-chemistry.org The choice of solvent, base, and catalyst system can be crucial for achieving high yields, with systems developed for both organic and aqueous media. arkat-usa.orgresearchgate.net
Table 2: Typical Conditions for Heck Coupling of Aryl Bromides
| Catalyst | Base | Solvent | Temperature | Features | Reference |
| Pd(OAc)₂ | Et₃N | DMF / TBAB | 130 °C | Thermal Heating | arkat-usa.org |
| Pd(OAc)₂ | Et₃N | Water / TBAB | 160 °C | Microwave Irradiation | researchgate.net |
| Pd[P(t-Bu)₃]₂ | TsOH | Dioxane | Room Temp. | Acid-promoted variant | mdpi.com |
| Pd(L-proline)₂ | K₂CO₃ | Water | 100 °C | Microwave, phosphine-free | organic-chemistry.org |
Note: This table presents generalized conditions and may require optimization for the specific substrate. TBAB refers to tetrabutylammonium (B224687) bromide.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex, to create a new carbon-carbon bond. researchgate.net This method is particularly effective for coupling aryl bromides with alkyl-, vinyl-, or arylzinc reagents. A key advantage of the Negishi coupling is its high functional group tolerance, including esters, making it well-suited for the derivatization of this compound without affecting the methyl ester or sulfonyl chloride groups. organic-chemistry.org The development of specialized ligands, such as biaryldialkylphosphines (e.g., CPhos), has enabled efficient coupling of even sterically demanding substrates at room temperature by promoting the desired reductive elimination step over side reactions. nih.govmit.edu
Table 3: Conditions for Palladium-Catalyzed Negishi Coupling of Aryl Bromides
| Catalyst | Ligand | Organometallic Reagent | Solvent | Temperature | Reference |
| Pd(OAc)₂ | CPhos | Secondary Alkylzinc Halides | THF | Room Temp. | organic-chemistry.orgnih.gov |
| Pd(OAc)₂ | SPhos | Arylzinc Pivalates | THF | Room Temp. | researchgate.net |
| Pd₂(dba)₃ | XPhos | Alkylzinc Bromides | THF | Room Temp. | organic-chemistry.org |
Note: This table presents generalized conditions and may require optimization for the specific substrate.
Modifications of the Methyl Ester Functionality
Hydrolysis to the Carboxylic Acid Derivative
The methyl ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 2-bromo-5-(chlorosulfonyl)benzoic acid. bldpharm.com This transformation is typically achieved under basic conditions, for example, by heating with an aqueous solution of an alkali metal hydroxide (B78521) such as sodium hydroxide. google.comchemspider.com The reaction proceeds through saponification, where the hydroxide ion attacks the ester carbonyl, leading to a tetrahedral intermediate that collapses to form the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate, yielding the final carboxylic acid product. chemspider.com
Table 4: Representative Conditions for Methyl Ester Hydrolysis
| Starting Material | Reagents | Product | Reference |
| Methyl 2-(benzoyl)benzoate derivative | 1. NaOH, Water/Methanol, Reflux | 2-(benzoyl)benzoic acid derivative | chemspider.com |
| 5-bromo-2-aminobenzoate ester | 2. HCl (aq) | ||
| 1. Aqueous alkali metal hydroxide | 5-bromo-2-chloro-benzoic acid | google.com | |
| 2. Acidification |
Transesterification Reactions
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For this compound, this allows the methyl group of the ester to be replaced by other alkyl or functionalized groups. The most common method involves reacting the ester with a different alcohol in the presence of an acid catalyst. libretexts.org The reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used in large excess or as the solvent. libretexts.org This method provides a straightforward route to synthesize a variety of ester analogues from a single precursor.
Table 5: General Scheme for Acid-Catalyzed Transesterification
| Starting Ester | Alcohol (R'-OH) | Catalyst | Product Ester |
| This compound | Ethanol | H₂SO₄ (cat.) | Ethyl 2-bromo-5-(chlorosulfonyl)benzoate |
| This compound | Propanol | H₂SO₄ (cat.) | Propyl 2-bromo-5-(chlorosulfonyl)benzoate |
| This compound | Isopropanol | H₂SO₄ (cat.) | Isopropyl 2-bromo-5-(chlorosulfonyl)benzoate |
Reduction to Alcohol Derivatives
The methyl ester functionality can be reduced to a primary alcohol, yielding [2-bromo-5-(chlorosulfonyl)phenyl]methanol. This transformation requires a strong reducing agent, as esters are less reactive than aldehydes or ketones. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose, readily converting esters to primary alcohols. libretexts.orgdoubtnut.com In contrast, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not potent enough to reduce esters. doubtnut.com
For a partial reduction to the aldehyde, specific reagents and conditions are necessary. Diisobutylaluminum hydride (DIBAH) can achieve this transformation, but the reaction must typically be carried out at low temperatures (e.g., -78 °C) to prevent over-reduction of the resulting aldehyde to the alcohol. libretexts.org
Table 6: Reduction Outcomes for the Methyl Ester Group
| Reagent | Product | Typical Conditions | Reference |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | THF, 0 °C to Room Temp. | libretexts.orgdoubtnut.com |
| Sodium Borohydride (NaBH₄) | No Reaction | Methanol, Room Temp. | doubtnut.com |
| Diisobutylaluminum Hydride (DIBAH) | Aldehyde | Toluene or Hexane, -78 °C | libretexts.org |
Multi-Component Reactions and Complex Functionalization Strategies
Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.gov These reactions are highly efficient for rapidly building molecular complexity. mdpi.com
While there are no specific documented examples of this compound being used directly in MCRs, its functional handles make it and its derivatives highly suitable candidates for such strategies. For instance:
Derivatives in Isocyanide-Based MCRs: The carboxylic acid derivative, obtained via hydrolysis (see Section 3.3.1), could serve as the acid component in classic isocyanide-based MCRs like the Ugi or Passerini reactions. This would allow for the simultaneous introduction of three or two new substituents, respectively, onto the molecule in a single step.
Sequential Cross-Coupling and MCRs: The aryl bromide functionality allows for an initial cross-coupling reaction (e.g., Suzuki, Sonogashira, Heck) to introduce a new, complex fragment. The resulting product, now bearing an aldehyde, ketone, or other reactive group from the coupling partner, could then be employed as a substrate in a subsequent MCR, such as the Biginelli or Hantzsch reactions, to construct elaborate heterocyclic systems. mdpi.com
This sequential approach, combining the precision of cross-coupling with the efficiency of MCRs, represents a powerful strategy for leveraging the reactivity of this compound to access complex and diverse molecular architectures.
Chemo- and Regioselectivity in Multi-Functional Transformations of this compound
The multi-functional nature of this compound, possessing a bromine atom, a chlorosulfonyl group, and a methyl ester attached to a benzene ring, presents a complex yet intriguing substrate for chemical transformations. The inherent differences in the reactivity of these functional groups allow for selective manipulations, governed by the choice of reagents and reaction conditions. This selectivity, both in terms of which functional group reacts (chemoselectivity) and at which position (regioselectivity), is paramount for its utility as a building block in the synthesis of more complex molecules.
Detailed research into the specific reaction pathways of this compound reveals a predictable hierarchy of reactivity that can be exploited for synthetic purposes. The chlorosulfonyl group is the most electrophilic site and, therefore, the most reactive towards nucleophiles. This is followed by the susceptibility of the aryl bromide to palladium-catalyzed cross-coupling reactions, and finally, the less reactive methyl ester, which typically requires harsh conditions for transformation.
A common and highly selective transformation is the reaction of this compound with primary or secondary amines. This reaction proceeds with high chemoselectivity at the sulfonyl chloride moiety to form the corresponding sulfonamide. For instance, treatment with a primary amine, such as aniline, in the presence of a base like pyridine, will exclusively yield methyl 2-bromo-5-(phenylsulfamoyl)benzoate. The reaction conditions are mild enough that neither the bromo group nor the methyl ester is affected. This high degree of selectivity is attributed to the superior electrophilicity of the sulfur atom in the chlorosulfonyl group compared to the carbon atoms of the aromatic ring or the carbonyl group.
Following the formation of the sulfonamide, the remaining bromine atom can be selectively functionalized through various palladium-catalyzed cross-coupling reactions. For example, a Suzuki coupling of methyl 2-bromo-5-(phenylsulfamoyl)benzoate with an arylboronic acid, in the presence of a palladium catalyst and a suitable base, will result in the formation of a biaryl compound. This demonstrates regioselectivity, as the coupling occurs specifically at the carbon-bromine bond. The choice of catalyst and ligands is crucial in these transformations to ensure high yields and prevent unwanted side reactions.
The methyl ester group is the most robust of the three functional groups and typically remains intact during the aforementioned transformations. Its hydrolysis to the corresponding carboxylic acid generally requires more forcing conditions, such as treatment with a strong base like sodium hydroxide in a mixture of water and an organic solvent at elevated temperatures. This allows for a sequential functionalization strategy where the chlorosulfonyl and bromo groups are modified first, followed by the hydrolysis of the ester to provide a handle for further synthetic elaborations, such as amide bond formation.
The following table summarizes the chemo- and regioselective transformations of this compound:
| Reagent/Catalyst | Reaction Conditions | Functional Group Reacted | Product Type |
| Primary/Secondary Amine | Mild, basic conditions | Chlorosulfonyl | Sulfonamide |
| Arylboronic acid, Pd catalyst | Basic conditions, heat | Bromo | Biaryl |
| Strong Base (e.g., NaOH) | Aqueous solution, heat | Methyl Ester | Carboxylic Acid |
The predictable reactivity pattern of this compound, based on the distinct electrophilicity and chemical nature of its functional groups, makes it a valuable intermediate in organic synthesis. The ability to selectively address each functional group in a stepwise manner provides a versatile platform for the construction of a wide array of complex, multi-functionalized aromatic compounds.
Methyl 2 Bromo 5 Chlorosulfonyl Benzoate As a Key Synthetic Intermediate
Precursor in the Synthesis of Advanced Organic Scaffolds
The distinct reactivity of its functional groups makes Methyl 2-bromo-5-(chlorosulfonyl)benzoate an ideal precursor for the synthesis of advanced organic scaffolds. The chlorosulfonyl group can readily react with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and thioesters, respectively. This reactivity allows for the introduction of diverse side chains and the construction of complex molecular frameworks.
Simultaneously, the bromine atom can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. This enables the introduction of alkyl, aryl, vinyl, and alkynyl groups at this position. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be further functionalized, for example, through amide bond formation. The strategic combination of these reactions allows for a stepwise and controlled construction of intricate and highly functionalized organic scaffolds that are central to the development of new chemical entities with potential applications in medicine and materials science.
Building Block for Complex Heterocyclic Systems
Heterocyclic compounds are a cornerstone of medicinal chemistry, and this compound serves as a valuable building block for the synthesis of complex heterocyclic systems. The reactivity of the chlorosulfonyl group is often exploited in the initial steps of a synthetic sequence to introduce a sulfonamide linkage, which can then be involved in subsequent cyclization reactions.
For instance, reaction with an appropriate bifunctional amine can lead to the formation of a sulfonamide that can undergo an intramolecular cyclization to form various nitrogen-containing heterocycles. One notable example is its potential use in the synthesis of benzothiazine derivatives. The ability to perform subsequent reactions on the bromine atom and the methyl ester allows for the further elaboration of the heterocyclic core, leading to the generation of diverse libraries of compounds for biological screening.
Role in the Elucidation of Reaction Mechanisms and Pathways
The well-defined and distinct reactivity of the three functional groups in this compound makes it a useful tool for elucidating reaction mechanisms and pathways. By selectively reacting one functional group while leaving the others intact, chemists can study the influence of the electronic and steric environment on the reactivity of the remaining groups.
For example, the electron-withdrawing nature of the chlorosulfonyl and methyl benzoate (B1203000) groups can significantly influence the reactivity of the bromine atom in cross-coupling reactions. By comparing the reaction rates and outcomes with those of simpler bromoarenes, researchers can gain valuable insights into the electronic effects governing these important transformations. Furthermore, the compound can be used as a model substrate to study the chemoselectivity of reagents designed to react with a specific functional group in a multifunctional molecule.
Contributions to the Development of New Synthetic Methodologies
The unique combination of reactive sites in this compound can also spur the development of new synthetic methodologies. The presence of multiple, electronically distinct functional groups presents a challenge and an opportunity for the development of highly selective and orthogonal protection-deprotection and functionalization strategies.
Chemists may be inspired to develop new catalysts or reagents that can selectively target one functional group in the presence of the others. For example, the development of a catalyst that facilitates a cross-coupling reaction at the bromine position without reacting with the sensitive chlorosulfonyl group would be a significant methodological advancement. Similarly, the development of new methods for the selective transformation of the chlorosulfonyl group in the presence of other reactive functionalities would be of great value to the synthetic community.
Utilization in Materials Science Research for Functional Polymers and Surface Coatings (Theoretical Applications)
While direct applications in materials science are still largely theoretical, the structure of this compound suggests its potential as a monomer or a functionalizing agent in the development of novel polymers and surface coatings. The bromine atom could be transformed into a polymerizable group, such as a vinyl or an acetylene, through cross-coupling reactions. The resulting monomer could then be polymerized to create functional polymers with unique properties conferred by the pendant methyl benzoate and chlorosulfonyl groups.
Advanced Analytical Characterization Methodologies in Research Contexts
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. Through the application of various NMR techniques, a detailed portrait of the Methyl 2-bromo-5-(chlorosulfonyl)benzoate structure can be assembled.
¹H, ¹³C, and Multi-Dimensional NMR Techniques
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule. In the ¹H NMR spectrum of this compound, the aromatic protons would exhibit distinct chemical shifts and coupling patterns based on their position relative to the bromo, chlorosulfonyl, and methyl ester groups. Similarly, the ¹³C NMR spectrum would show unique signals for each carbon atom, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH (ortho to -COOCH₃) | 7.8 - 8.2 | 130 - 135 |
| Aromatic CH (ortho to -Br) | 7.6 - 8.0 | 120 - 125 |
| Aromatic CH (meta to both) | 7.9 - 8.3 | 132 - 138 |
| Methyl (-OCH₃) | 3.8 - 4.1 | 52 - 55 |
| Carbonyl (C=O) | - | 164 - 168 |
| C-Br | - | 118 - 122 |
| C-SO₂Cl | - | 140 - 145 |
| Aromatic C (ipso to -COOCH₃) | - | 130 - 134 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) Studies
To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional NMR experiments such as HSQC and HMBC are indispensable. An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon in the aromatic ring and the methyl group.
The HMBC experiment provides crucial long-range correlation information, typically over two to three bonds. This technique would reveal correlations between the methyl protons and the carbonyl carbon, as well as between the aromatic protons and the various quaternary (non-protonated) carbons in the benzene (B151609) ring, such as the carbons bonded to the bromine, the sulfonyl chloride, and the ester groups. These correlations are instrumental in confirming the substitution pattern of the aromatic ring.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₈H₆BrClO₄S), HRMS would be used to measure the mass of the molecular ion to within a few parts per million (ppm) of its theoretical value. This level of accuracy allows for the confident determination of the molecular formula.
Table 2: Theoretical and Expected HRMS Data
| Molecular Formula | Ion Species | Theoretical m/z |
|---|---|---|
| C₈H₆Br⁷⁹ClO₄S | [M+H]⁺ | 312.8935 |
| C₈H₆Br⁸¹ClO₄S | [M+H]⁺ | 314.8914 |
| C₈H₆Br⁷⁹ClO₄S | [M+Na]⁺ | 334.8754 |
| C₈H₆Br⁸¹ClO₄S | [M+Na]⁺ | 336.8733 |
Note: The presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes would result in a characteristic isotopic pattern in the mass spectrum.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of the key functional moieties.
Table 3: Characteristic FTIR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Ester) | Stretch | 1720 - 1740 |
| S=O (Sulfonyl Chloride) | Asymmetric Stretch | 1370 - 1390 |
| S=O (Sulfonyl Chloride) | Symmetric Stretch | 1170 - 1190 |
| C-O (Ester) | Stretch | 1250 - 1300 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-Br | Stretch | 500 - 600 |
Chromatographic Techniques for Purity Assessment and Isomeric Separation
Chromatographic methods are essential for assessing the purity of a synthesized compound and for separating it from any unreacted starting materials, byproducts, or isomers. High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of this compound. A typical HPLC analysis would involve a reversed-phase column with a suitable mobile phase, and the purity would be determined by the area percentage of the main peak in the chromatogram. Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), can also be used for purity analysis, especially for volatile derivatives, and to separate and identify any isomeric impurities that may have formed during synthesis.
Table 4: Representative Chromatographic Conditions for Purity Analysis
| Technique | Column | Mobile Phase/Carrier Gas | Detector |
|---|---|---|---|
| HPLC | C18 reversed-phase | Acetonitrile (B52724)/Water gradient | UV-Vis (e.g., 254 nm) |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is an essential technique for the analysis of this compound, primarily for assessing purity, monitoring reaction progress, and for quantification. Given the compound's aromatic nature and moderate polarity, reversed-phase HPLC (RP-HPLC) is the most common and effective approach.
In a typical RP-HPLC method, the stationary phase consists of nonpolar C18-silica particles. A polar mobile phase, usually a mixture of water (often buffered) and an organic solvent like acetonitrile or methanol, is used to elute the compound from the column. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is typically achieved using a UV detector, as the benzene ring in the molecule contains a chromophore that absorbs ultraviolet light, commonly monitored at wavelengths between 230 and 254 nm. The method parameters can be optimized to achieve efficient separation from starting materials, byproducts, and degradation products.
Below is a table representing a typical set of parameters for the HPLC analysis of this compound.
| Parameter | Value/Description |
| Chromatographic Mode | Reversed-Phase (RP-HPLC) |
| Stationary Phase | C18 silica (B1680970) gel (5 µm particle size) |
| Column Dimensions | 4.6 mm x 250 mm |
| Mobile Phase | Isocratic or Gradient elution |
| A: 0.1% Phosphoric acid in Water | |
| B: Acetonitrile | |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Direct analysis of this compound by Gas Chromatography-Mass Spectrometry is generally not feasible. The sulfonyl chloride functional group is thermally labile and prone to degradation at the high temperatures required for GC analysis. core.ac.uknih.gov This thermal instability can lead to inaccurate quantification and the appearance of artifact peaks in the chromatogram.
To overcome this limitation, a derivatization step is employed to convert the sulfonyl chloride into a more thermally stable and volatile derivative suitable for GC-MS analysis. core.ac.uknih.gov A common and effective strategy is the conversion of the sulfonyl chloride to a sulfonamide. core.ac.uknih.gov This is achieved by reacting this compound with a primary or secondary amine, such as diethylamine. The resulting sulfonamide derivative is significantly more robust and can withstand GC inlet temperatures without decomposition. core.ac.uknih.gov
The derivatization reaction proceeds as follows:
R-SO₂Cl + 2 R'₂NH → R-SO₂NR'₂ + R'₂NH₂⁺Cl⁻
Once derivatized, the sample can be injected into the GC-MS system. The gas chromatograph separates the sulfonamide derivative from other components in the mixture based on its volatility and interaction with the capillary column's stationary phase. The separated component then enters the mass spectrometer, which provides mass fragmentation data, allowing for definitive structural identification and quantification. This method is highly sensitive and specific, making it ideal for trace-level analysis and impurity profiling.
The following table outlines typical parameters for the GC-MS analysis of the N,N-diethylsulfonamide derivative of this compound.
| Parameter | Value/Description |
| Derivatization Agent | Diethylamine |
| Derivative Formed | N,N-diethyl-3-bromo-4-(methoxycarbonyl)benzenesulfonamide |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Oven Program | Initial: 100 °C, hold 2 min |
| Ramp: 15 °C/min to 300 °C | |
| Final Hold: 5 min at 300 °C | |
| MS Interface Temp | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-500 m/z |
Computational and Theoretical Studies on Methyl 2 Bromo 5 Chlorosulfonyl Benzoate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. By approximating the electron density, DFT can accurately calculate the ground-state geometry and energy of a molecule. For Methyl 2-bromo-5-(chlorosulfonyl)benzoate, DFT calculations would typically involve selecting a suitable functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations.
The primary outputs of such a study would be the optimized molecular geometry, providing precise bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the three-dimensional arrangement of the atoms. Furthermore, DFT calculations would yield the total electronic energy, which is indicative of the molecule's stability.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound
| Parameter | Predicted Value |
| C-Br Bond Length (Å) | Data not available |
| S-Cl Bond Length (Å) | Data not available |
| C=O Bond Length (Å) | Data not available |
| O-CH3 Bond Length (Å) | Data not available |
| Aromatic C-C Bond Lengths (Å) | Data not available |
| Key Bond Angles (°) | Data not available |
| Key Dihedral Angles (°) | Data not available |
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor (HOMO) or an electron acceptor (LUMO).
For this compound, FMO analysis would reveal the most probable sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO is also a critical parameter, as a smaller gap generally indicates higher reactivity. This analysis is instrumental in predicting potential reaction pathways and understanding the compound's chemical behavior.
Table 2: Hypothetical FMO Properties of this compound
| Property | Predicted Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Energy Gap | Data not available |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations provide a way to study the behavior of molecules in a more realistic environment, such as in a solvent or in the solid state. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of conformational changes and intermolecular interactions over time.
For this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. Furthermore, these simulations can shed light on how the molecule interacts with other molecules, such as solvent molecules or other solute molecules, through forces like hydrogen bonding and van der Waals interactions.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods are invaluable for predicting and interpreting various types of spectra. By calculating the vibrational frequencies, electronic transitions, and nuclear magnetic shielding tensors, it is possible to generate theoretical spectra that can be compared with experimental data.
For this compound, DFT calculations can predict its infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra. The calculated vibrational frequencies can be assigned to specific molecular motions, aiding in the interpretation of experimental IR and Raman spectra. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for UV-Vis absorption. Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is also a standard technique to aid in structure elucidation.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Signals |
| IR Spectroscopy (cm⁻¹) | Data not available |
| ¹H NMR Spectroscopy (ppm) | Data not available |
| ¹³C NMR Spectroscopy (ppm) | Data not available |
Retrosynthetic Analysis Software Applications for Derivatization Pathways
Retrosynthetic analysis is a powerful strategy for planning the synthesis of organic molecules. In recent years, software applications have been developed that can assist chemists in this process by suggesting potential disconnection points in a target molecule and identifying suitable starting materials.
For this compound, such software could be utilized to explore various synthetic routes for its derivatization. By inputting the structure of a desired derivative, the software could propose a series of reactions, working backward to simpler and commercially available precursors. This computational approach can significantly accelerate the process of designing and optimizing synthetic pathways for novel compounds based on the core structure of this compound.
Emerging Research Directions and Future Perspectives for Methyl 2 Bromo 5 Chlorosulfonyl Benzoate
Integration into Automated Synthesis and High-Throughput Experimentation
The integration of Methyl 2-bromo-5-(chlorosulfonyl)benzoate into automated synthesis and high-throughput experimentation (HTE) platforms represents a significant leap forward in accelerating the discovery of novel derivatives. Automated flow synthesis systems, which have been successfully employed for the production of other aryl sulfonyl chlorides, offer a pathway to safer and more efficient manufacturing of this compound. mdpi.comresearchgate.netrsc.org Continuous stirred-tank reactors (CSTRs) coupled with automated process controls can enhance reaction consistency, improve safety by managing exothermic reactions, and increase spacetime yield. mdpi.comresearchgate.net
High-throughput screening techniques are being utilized to rapidly evaluate reaction conditions for complex cross-coupling reactions, consuming minimal amounts of precious substrates. scienceintheclassroom.org Such platforms could be employed to screen vast libraries of amines or other nucleophiles for reaction with this compound, facilitating the rapid synthesis of extensive sulfonamide libraries. nih.govenamine.net The use of catalyst-coated glass beads (ChemBeads) in these automated systems allows for precise dispensing of reagents and simplified purification, further streamlining the discovery process. sigmaaldrich.com This approach enables the construction of detailed response surface models to optimize reaction conditions, a task that would be prohibitively resource-intensive using traditional benchtop methods. scienceintheclassroom.org
Table 1: Potential Advantages of Automated Synthesis for this compound Derivatives
| Feature | Benefit | Relevant Research |
| Continuous Flow Reactors | Enhanced safety, improved heat and mass transfer, increased consistency and yield. | mdpi.comresearchgate.netrsc.org |
| Automated Process Control | Precise control of reaction parameters (temperature, stoichiometry), real-time monitoring. | mdpi.comresearchgate.net |
| High-Throughput Screening | Rapid optimization of reaction conditions and exploration of a wide substrate scope with minimal material consumption. | scienceintheclassroom.orgsigmaaldrich.com |
| Robotic Dispensing | Accurate handling of reagents, enabling the creation of large and diverse compound libraries. | sigmaaldrich.com |
Exploration of Photoredox and Electrochemistry-Mediated Transformations
Modern synthetic methods like photoredox and electrochemistry-mediated transformations are set to revolutionize the reactivity of sulfonyl chlorides, including this compound. Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of arenesulfonyl chlorides and their subsequent conversion into sulfones and other derivatives under mild conditions. nih.govresearchgate.netresearchgate.netnih.gov This technology could be applied to develop novel pathways for the functionalization of this compound, potentially leveraging its bromine substituent in radical-radical cross-coupling reactions. nih.gov
Electrochemical methods offer an environmentally benign alternative for the synthesis of sulfonamides. acs.org The electrochemical oxidative coupling of thiols and amines to form sulfonamides is driven by electricity, requires no sacrificial reagents, and generates hydrogen as the only byproduct. acs.org Furthermore, the electrochemical reduction of arenesulfonyl chlorides can lead to the cleavage of the S-Cl bond, opening up avenues for novel synthetic transformations. researchgate.net These techniques provide a sustainable and efficient means to access a diverse range of sulfonamide derivatives from this compound.
Development of Sustainable and Eco-Friendly Synthetic Protocols
The development of sustainable and eco-friendly synthetic protocols is a key focus in modern chemistry, and the synthesis of sulfonamides from this compound is no exception. Traditional methods often rely on hazardous reagents and volatile organic solvents. researchgate.netsci-hub.se Researchers are actively developing greener alternatives, such as conducting reactions in water, which serves as a benign solvent and simplifies product isolation through filtration after acidification. sci-hub.sersc.orgmdpi.com
The use of alternative and safer reagents is another cornerstone of green chemistry. For instance, sodium sulfinates are being explored as stable and less reactive sulfur sources for sulfonamide synthesis, replacing the often toxic and unstable sulfonyl chlorides. researchgate.net Additionally, the development of one-pot syntheses, where sequential reactions are carried out in a single reactor, minimizes waste and improves efficiency. rsc.orgprinceton.edu These sustainable approaches not only reduce the environmental impact but also enhance the safety and cost-effectiveness of synthesizing derivatives of this compound.
Discovery of Novel Catalysts and Reagents for Derivatization
The discovery of novel catalysts and reagents is crucial for expanding the synthetic utility of this compound. While the reaction of sulfonyl chlorides with amines is a well-established method for sulfonamide synthesis, the development of new catalysts can improve efficiency and broaden the substrate scope. cbijournal.comthieme.de For example, transition-metal-free photocatalytic strategies are being developed for the modular synthesis of structurally diverse arylsulfonamides. rsc.org
Furthermore, innovative reagents are being introduced to circumvent the use of traditional, often harsh, chlorinating agents for the synthesis of sulfonyl chlorides. researchgate.net Reagents such as N,N'-dihalo-5,5-dimethylhydantoins offer milder conditions for the oxidative chlorination of sulfur compounds. researchgate.net The exploration of sulfur dioxide surrogates, like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), provides a safer and more manageable alternative to gaseous SO2 in the synthesis of sulfonyl-containing compounds. rsc.org The application of such novel catalysts and reagents to the chemistry of this compound will undoubtedly lead to the discovery of new and valuable derivatives.
Unexplored Reactivity Patterns and Niche Synthetic Applications
The bifunctional nature of this compound presents a fertile ground for the exploration of unexplored reactivity patterns and niche synthetic applications. nih.govchemrxiv.orgrsc.org The presence of both a halogen atom and a sulfonyl chloride group on the same aromatic ring allows for chemoselective reactions, where one group reacts preferentially over the other under specific conditions. chemrxiv.org This selective reactivity can be exploited to construct complex molecular architectures.
The investigation of interrupted Ugi and Passerini reactions with bifunctional building blocks has revealed new synthetic pathways to valuable scaffolds. nih.gov By analogy, this compound could serve as a unique building block in multicomponent reactions, leading to the discovery of novel chemotypes. researchgate.net Its reactivity could also be harnessed in the synthesis of novel materials, where the sulfonyl group can be used for polymerization or surface modification, and the bromo-aromatic core can be further functionalized to tune the material's properties. The full synthetic potential of this compound remains largely untapped, and future research will likely uncover a host of new and exciting applications.
Q & A
Q. What are the recommended synthetic routes for preparing Methyl 2-bromo-5-(chlorosulfonyl)benzoate?
The compound can be synthesized via esterification of 2-bromo-5-(chlorosulfonyl)benzoic acid. A common method involves refluxing the carboxylic acid derivative (e.g., 2-bromo-5-(chlorosulfonyl)benzoic acid) in methanol with a chlorinating agent like thionyl chloride (SOCl₂). After refluxing for 8–12 hours, the solvent is evaporated, and the residue is purified via washing with saturated sodium bicarbonate and water, followed by drying over anhydrous Na₂SO₄ . For larger-scale production, continuous-flow diazotization methods have been explored to improve yield and reduce side reactions .
Q. How should this compound be stored to maintain stability?
Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the chlorosulfonyl group. Avoid repeated freeze-thaw cycles, as this can degrade the compound. For short-term use, aliquots stored at –20°C are stable for up to 1 month .
Q. What solvent systems are effective for dissolving this compound in experimental setups?
The compound has limited solubility in water but dissolves well in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM). For biological assays, prepare stock solutions in DMSO (e.g., 10 mM) and dilute with aqueous buffers containing surfactants (e.g., 0.1% Tween 80) to avoid precipitation .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side reactions during synthesis?
Key parameters include:
- Temperature control : Maintain reflux temperatures (60–80°C) to ensure complete esterification while avoiding decomposition.
- Solvent selection : Use anhydrous methanol to prevent hydrolysis of the chlorosulfonyl group.
- Catalyst use : Add catalytic amounts of H₂SO₄ or HCl to accelerate esterification .
Monitor reaction progress via thin-layer chromatography (TLC) with silica gel GF254 plates and hexane/ethyl acetate (7:3) as the mobile phase .
Q. What analytical techniques are critical for verifying the purity and structure of this compound?
- NMR spectroscopy : Use -NMR (CDCl₃, 400 MHz) to confirm ester methyl groups (δ ~3.9 ppm) and aromatic protons. -NMR can resolve sulfonyl and bromine-substituted carbons.
- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (expected m/z for C₈H₆BrClO₄S: 313.55) .
- Infrared (IR) spectroscopy : Confirm the presence of ester (C=O stretch ~1720 cm⁻¹) and sulfonyl (S=O stretch ~1350–1150 cm⁻¹) groups .
Q. How can continuous-flow chemistry improve the scalability of this compound synthesis?
Continuous-flow reactors enable precise control over reaction parameters (residence time, temperature) and reduce side reactions (e.g., hydrolysis). For example, a diazotization step in flow can enhance safety and yield by minimizing intermediate degradation. This method has been successfully applied to analogous sulfonyl benzoates .
Q. What strategies mitigate hydrolysis of the chlorosulfonyl group during experimental use?
- Low-temperature handling : Perform reactions at 0–4°C when possible.
- Inert atmosphere : Use Schlenk lines or gloveboxes to exclude moisture.
- Protecting groups : Temporarily protect the sulfonyl chloride with morpholine or other amines, followed by deprotection under mild acidic conditions .
Troubleshooting and Data Analysis
Q. How should researchers address discrepancies in NMR data between batches?
- Impurity analysis : Use HPLC with a C18 column (acetonitrile/water gradient) to detect hydrolyzed byproducts (e.g., benzoic acid derivatives).
- Recrystallization : Purify the compound via slow evaporation from a DCM/hexane mixture to remove residual solvents or unreacted starting materials .
Q. What computational tools can predict reactivity or stability of this compound?
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C–Br and S–Cl bonds to assess susceptibility to nucleophilic attack.
- Molecular dynamics simulations : Model solvation effects in DMSO or DCM to optimize solubility .
Safety and Regulatory Considerations
Q. What safety protocols are essential when handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
